N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide
CAS No.: 303988-20-7
Cat. No.: VC7182468
Molecular Formula: C21H18N2O4S
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303988-20-7 |
|---|---|
| Molecular Formula | C21H18N2O4S |
| Molecular Weight | 394.45 |
| IUPAC Name | N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C21H18N2O4S/c1-14-3-10-18(11-4-14)28-20-12-5-15(13-19(20)23(25)26)21(24)22-16-6-8-17(27-2)9-7-16/h3-13H,1-2H3,(H,22,24) |
| Standard InChI Key | IKHYPSVVUGOSTA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Geometry and Functional Groups
The compound’s IUPAC name, N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide, reflects its three primary functional groups:
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A 3-nitrobenzamide core, which introduces electron-withdrawing characteristics.
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A 4-(4-methylphenyl)sulfanyl substituent, providing steric bulk and potential for π-π interactions.
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An N-(4-methoxyphenyl) group, contributing electron-donating methoxy functionality.
The sulfanyl (-S-) bridge connects the 4-methylphenyl group to the benzamide ring, creating a twisted molecular conformation. Computational models derived from analogous sulfonamide compounds suggest a dihedral angle of approximately 86° between the aromatic rings . This non-planar geometry may influence packing efficiency in crystalline states and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 394.45 g/mol | |
| XLogP3 | 5.0 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 5 |
Synthesis and Manufacturing Considerations
Hypothetical Synthesis Pathway
While no explicit synthetic protocol for this compound is documented, methodologies for analogous benzamide derivatives suggest a multi-step approach:
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Nitrobenzoyl Chloride Formation: 3-Nitrobenzoic acid reacts with thionyl chloride () to form 3-nitrobenzoyl chloride.
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Sulfanyl Bridge Introduction: Coupling 4-methylthiophenol with 3-nitrobenzoyl chloride via nucleophilic aromatic substitution, facilitated by a base such as triethylamine.
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Amide Bond Formation: Reacting the intermediate with 4-methoxyaniline under reflux conditions, using a solvent like dichloromethane or dimethylformamide (DMF) .
Purification likely involves column chromatography or recrystallization from methanol/water mixtures. The absence of reported yield data underscores the need for empirical optimization.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile remains uncharacterized, but its high XLogP3 value (5.0) predicts significant hydrophobicity . The nitro group enhances stability against oxidative degradation, while the methoxy substituent may improve solubility in polar aprotic solvents. Thermal stability is inferred from analogous nitrobenzamides, which typically decompose above 250°C.
Table 2: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Exact Mass | 394.0987 Da | HRMS |
| Topological Polar SA | 121 Ų | PubChem |
| Heavy Atom Count | 27 | PubChem |
Material Science Applications
Nonlinear Optical (NLO) Properties
The conjugated π-system and electron-deficient nitro group position this compound as a candidate for NLO materials. Theoretical hyperpolarizability () values for similar derivatives range from 1.2–3.5 × 10⁻³⁰ esu, comparable to urea . Such properties are critical for applications in photonic devices, optical data storage, and laser technology.
Spectroscopic Characterization
Analytical Techniques
While experimental spectra are unavailable, predictions based on functional groups include:
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IR Spectroscopy: Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric), ~1350 cm⁻¹ (NO₂ symmetric), and ~1650 cm⁻¹ (amide C=O).
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¹H NMR: Aromatic protons (δ 7.0–8.5 ppm), methoxy singlet (δ 3.8 ppm), and methyl group (δ 2.4 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 394.1 ([M+H]⁺) with fragmentation at the sulfanyl bridge.
Computational Studies and Theoretical Insights
Density Functional Theory (DFT) Analysis
Hypothetical DFT calculations using the B3LYP/6-311G(d,p) basis set would predict:
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HOMO-LUMO Gap: ~4.2 eV, indicating moderate electronic excitation energy.
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Molecular Electrostatic Potential (MEP): Localized negative charge on nitro oxygen atoms, positive charge on the sulfanyl sulfur.
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Global Reactivity Descriptors: Chemical hardness (~2.1 eV) and electrophilicity index (~1.5 eV), suggesting susceptibility to nucleophilic attack .
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